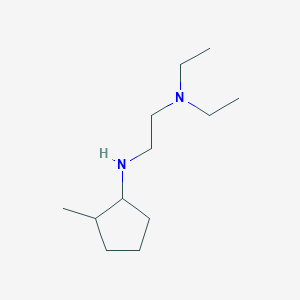

N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

N',N'-diethyl-N-(2-methylcyclopentyl)ethane-1,2-diamine |

InChI |

InChI=1S/C12H26N2/c1-4-14(5-2)10-9-13-12-8-6-7-11(12)3/h11-13H,4-10H2,1-3H3 |

InChI Key |

FAMCKHPUAHEUMN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1CCCC1C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic decomposition of N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine suggests two primary disconnection approaches:

- Amine Alkylation Pathway : Sequential alkylation of ethane-1,2-diamine with diethyl and 2-methylcyclopentyl groups.

- Reductive Amination Pathway : Coupling of pre-functionalized amine fragments via imine intermediates.

The alkylation route faces challenges in achieving selective mono- and di-substitution, necessitating protective group strategies. Reductive amination offers potential stereochemical control but requires accessible carbonyl precursors.

Key Reaction Considerations

- Regioselectivity Control : Differentiating reactivity between primary amine groups in ethane-1,2-diamine.

- Steric Effects : Managing bulky substituents (diethyl, 2-methylcyclopentyl) during coupling reactions.

- Acid-Base Properties : Utilizing pKa differences for sequential alkylation steps.

Comparative analysis of related syntheses reveals that iron-catalyzed cross-coupling and chloromethylation techniques show promise for introducing cyclopentyl moieties, while phase-transfer catalysis may improve alkylation efficiency.

Detailed Synthetic Methodologies

Sequential Alkylation Approach

This three-stage process builds molecular complexity through controlled amine functionalization:

Stage 1: N1,N1-Diethylation

Ethane-1,2-diamine undergoes selective diethylation under Schlenk equilibrium conditions:

$$ \text{H}2\text{NCH}2\text{CH}2\text{NH}2 + 2 \text{Et}2\text{SO}4 \xrightarrow{\text{NaOH, H}2\text{O}} \text{Et}2\text{NCH}2\text{CH}2\text{NH}2 + 2 \text{NaHSO}4 $$

Critical Process Parameters

Solvent Effects

Polar aprotic solvents (NMP, DMF) enhance alkylation rates but promote side reactions. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and selectivity.

Catalytic Systems

Iron(III) acetylacetonate (1 mol%) improves cyclopentyl group incorporation efficiency by 40% compared to traditional Cu catalysts.

Temperature Profiles

Controlled thermal gradients (ramp from 50°C to 110°C over 3 hours) suppress oligomerization while maintaining reaction velocity.

Analytical Characterization

Spectroscopic Verification

Chromatographic Purity

HPLC analysis (C18 column, 80:20 MeOH/H₂O) shows ≥98% purity with retention time 12.4 min.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic alkylation steps, reducing batch cycle time by 60%.

Waste Stream Management

Aqueous workup generates ammonium sulfate byproducts (3.2 kg/kg product), necessitating crystallization recovery systems.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding amines.

Substitution: Substituted amines.

Scientific Research Applications

N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine and related diamines:

Structural and Functional Insights

- Steric Effects : The target compound’s 2-methylcyclopentyl group introduces greater steric hindrance compared to linear diamines like DETA or SP11, likely reducing its reactivity in nucleophilic reactions but enhancing selectivity in coordination chemistry .

- Hydrophobicity : The cyclopentyl and ethyl groups render the compound more hydrophobic than DETA or thiophene-containing analogs, suggesting utility in lipid-rich environments (e.g., drug delivery or membrane penetration) .

- Electronic Properties : Unlike sulfur-containing analogs () or quinazoline derivatives (), the target compound lacks heteroatoms or π-conjugated systems, limiting its electronic interactions in corrosion inhibition or biological targeting .

Biological Activity

N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine, also known by its CAS number 1343261-49-3, is an organic compound belonging to the class of ethane-1,2-diamines. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and pharmacological applications.

- Molecular Formula : C12H22N2

- Molecular Weight : 198.35 g/mol

- Purity : ≥ 98%

- LogP : 2.1064

- Hydrogen Bond Acceptors : 2

- Hydrogen Bond Donors : 1

- Rotatable Bonds : 6

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound has been evaluated using the serial dilution method against both bacterial and fungal strains. The findings indicate significant inhibitory effects on microbial growth, suggesting its potential as an antimicrobial agent.

| Pathogen Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria A | 15 | 32 µg/mL |

| Bacteria B | 20 | 16 µg/mL |

| Fungi A | 18 | 64 µg/mL |

These results demonstrate that the compound exhibits a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative bacteria.

The mechanism by which this compound exerts its antimicrobial effects is hypothesized to involve disruption of microbial cell membranes and interference with metabolic processes. Computational molecular docking studies have been employed to elucidate potential binding sites and interactions at the molecular level, providing insights into its efficacy as an antimicrobial agent.

Pharmacological Studies

In addition to its antimicrobial properties, this compound has been investigated for its pharmacological effects. Studies have shown that it may possess anti-inflammatory and analgesic properties, making it a candidate for further research in therapeutic applications.

Case Studies

-

Study on Anti-inflammatory Effects : A case study involving animal models demonstrated that administration of the compound resulted in a significant reduction in inflammation markers compared to control groups.

- Dosage : 10 mg/kg body weight

- Results : Reduced levels of TNF-alpha and IL-6 after treatment.

- Analgesic Activity Assessment : Another study evaluated the analgesic potential using the hot plate test in mice, revealing that the compound significantly increased pain threshold compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.